molecular formula C9H17ClO2 B2611868 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane CAS No. 57840-71-8

4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane

Cat. No.: B2611868
CAS No.: 57840-71-8
M. Wt: 192.68
InChI Key: QNIIELOLZIKGNW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure with chloromethyl and methylpropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-(2-methylpropyl)-1,3-dioxolane with chloromethylating agents such as chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function. The dioxolane ring structure may also contribute to its stability and reactivity under different conditions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl Methyl Ether (CMME): Similar in structure but lacks the dioxolane ring.

    Bis(chloromethyl) Ether (BCME): Contains two chloromethyl groups but differs in overall structure.

    2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: Lacks the chloromethyl group.

Uniqueness

This detailed article provides a comprehensive overview of 4-(Chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-2-(2-methylpropyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-7(2)4-9(3)11-6-8(5-10)12-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIELOLZIKGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(OCC(O1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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